molecular formula C5H8F3N B3046558 3-(Trifluoromethyl)cyclobutan-1-amine CAS No. 1258651-99-8

3-(Trifluoromethyl)cyclobutan-1-amine

Cat. No.: B3046558
CAS No.: 1258651-99-8
M. Wt: 139.12
InChI Key: MJHSTECNTRJFSB-UHFFFAOYSA-N
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Description

Significance of Cyclobutane (B1203170) Scaffolds in Modern Organic Synthesis and Molecular Design

Cyclobutane rings, four-membered carbocycles, are increasingly utilized in medicinal chemistry and organic synthesis. nih.gov Their importance stems from several key characteristics that distinguish them from other cyclic and acyclic structures. The inherent ring strain of cyclobutanes makes them reactive intermediates that can be strategically opened to form more complex molecular skeletons. researchgate.net

Despite this reactivity, cyclobutane rings are generally stable under many laboratory conditions, allowing for their manipulation and incorporation into larger molecules. researchgate.net The three-dimensional, puckered structure of the cyclobutane ring provides a rigid scaffold that can be used to control the spatial orientation of functional groups, which is a crucial aspect of designing molecules that can interact with specific biological targets. nih.govresearchgate.net This conformational restriction is a valuable tool for chemists seeking to create compounds with precise shapes. researchgate.net The use of cyclobutane-containing scaffolds is a growing area of interest for developing bioactive small molecules. plu.mx

The Trifluoromethyl Group as a Key Fluorine-Containing Moiety in Chemical Compounds

The trifluoromethyl (-CF3) group is a prominent fluorine-containing functional group in organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. wikipedia.orgwikipedia.org Its widespread use can be attributed to the unique electronic and steric properties it imparts to a molecule. The high electronegativity of the fluorine atoms makes the trifluoromethyl group a strong electron-withdrawing substituent, which can significantly alter the acidity or basicity of nearby functional groups. wikipedia.orgfiveable.me

Overview of 3-(Trifluoromethyl)cyclobutan-1-amine as a Research Target in Academic Chemistry

This compound emerges as a compound of interest by combining the structural features of a cyclobutane ring with the functional advantages of a trifluoromethyl group. This molecule is primarily regarded as a valuable building block in organic synthesis. smolecule.com Its structure, featuring a rigid cyclobutane core, a reactivity-modulating trifluoromethyl group, and a versatile amine handle, makes it an attractive starting material for the synthesis of more complex molecules with potential applications in drug discovery. evitachem.combioorganica.com.ua

The synthesis of this compound and its derivatives is an active area of research. nuph.edu.uaacs.org Chemists are developing efficient methods to prepare this and related compounds, thereby making these unique structural motifs more accessible for broader use in medicinal and bioorganic chemistry. bioorganica.com.ua The presence of both the cyclobutane and trifluoromethyl moieties suggests that molecules derived from this building block could exhibit enhanced metabolic stability and specific conformational profiles, properties that are highly sought after in the design of new therapeutic agents. bioorganica.com.ua

Table 1: Properties of Key Functional Groups

Functional Group Key Properties Significance in Molecular Design
Cyclobutane Ring Strained, four-membered carbocycle; Puckered 3D structure Provides a rigid scaffold; Acts as a conformationally restricted mimic of alkyl chains; Can be used in strain-release-driven reactions. nih.govresearchgate.netresearchgate.net
Trifluoromethyl Group (-CF3) Highly electronegative and electron-withdrawing; Increases lipophilicity and metabolic stability. wikipedia.orgfiveable.memdpi.com Enhances pharmacokinetic properties of drug candidates; Used as a bioisostere for other functional groups. wikipedia.orgfiveable.me
Amine Group (-NH2) Basic; Nucleophilic Provides a key reaction site for building larger, more complex molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(trifluoromethyl)cyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N/c6-5(7,8)3-1-4(9)2-3/h3-4H,1-2,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHSTECNTRJFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201295462
Record name 3-(Trifluoromethyl)cyclobutanamine
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Molecular Weight

139.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258651-99-8
Record name 3-(Trifluoromethyl)cyclobutanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258651-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)cyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201295462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Mechanisms of 3 Trifluoromethyl Cyclobutan 1 Amine Derivatives

Nucleophilic Reactivity of the Amine Moiety in Organic Transformations

The primary amine group in 3-(trifluoromethyl)cyclobutan-1-amine serves as the main center of nucleophilicity for the molecule. The lone pair of electrons on the nitrogen atom allows it to participate in a variety of fundamental organic transformations typical of primary amines, including acylation, alkylation, and reductive amination. escholarship.org

Amide Bond Formation: A common transformation is the reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, esters) to form amides. researchgate.netnih.govnih.gov This reaction is central to the incorporation of the 3-(trifluoromethyl)cyclobutyl moiety into larger molecules, particularly in medicinal chemistry. The reaction generally proceeds via nucleophilic acyl substitution. However, the nucleophilicity of the amine in this compound is attenuated by the strong electron-withdrawing inductive effect of the distal trifluoromethyl group. This reduced basicity (and consequently, nucleophilicity) may necessitate the use of coupling agents (like DCC or EDC) or conversion of the carboxylic acid to a more reactive species to achieve efficient amide bond formation. masterorganicchemistry.com

Reductive Amination: this compound can act as the amine component in reductive amination reactions with aldehydes and ketones. harvard.edu This two-step process involves the initial formation of an imine or iminium ion, which is then reduced in situ to form a more substituted amine. researchgate.net Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion without affecting the carbonyl group of the starting material. harvard.educhem-station.com This method provides a reliable route to secondary and tertiary amines containing the 3-(trifluoromethyl)cyclobutyl scaffold.

Electrophilic Reactivity Influenced by the Trifluoromethyl Group

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. rsc.org Its presence on the cyclobutane (B1203170) ring significantly reduces the electron density of the entire scaffold through a strong negative inductive effect (-I). Consequently, the cyclobutane ring in this compound and its derivatives is highly deactivated towards electrophilic attack.

Reactions that typically proceed through electrophilic addition to a C-C bond or electrophilic substitution at a C-H bond are substantially hindered. The electron-poor nature of the ring makes it a poor nucleophile, rendering it unreactive towards common electrophiles under standard conditions. For electrophilic reactions to occur on the ring, exceptionally powerful electrophiles or harsh reaction conditions would likely be required, which could lead to undesired side reactions or decomposition. The primary site for electrophilic attack on the molecule remains the lone pair of the amine group (protonation), rather than the carbon framework.

Cyclization and Rearrangement Reactions of the Cyclobutane Scaffold

The strained four-membered ring of the cyclobutane scaffold can participate in various cyclization and rearrangement reactions, often driven by the release of ring strain. The presence of the trifluoromethyl group can influence the pathways of these transformations.

Intramolecular Cyclizations: Derivatives of this compound can be designed to undergo intramolecular cyclization to form fused heterocyclic systems. For example, a derivative with a suitable electrophilic center on a side chain attached to the nitrogen could cyclize via nucleophilic attack by a carbon atom of the cyclobutane ring, although this would be disfavored by the deactivating effect of the CF3 group. More commonly, the amine itself acts as the nucleophile in intramolecular cyclizations. For instance, reactions can be designed to form fused pyrazoles or other nitrogen-containing heterocycles. mdpi.com Radical-mediated cyclizations are also a plausible pathway, where a radical generated on a side chain can add to a double bond incorporated into the cyclobutane ring system. nih.gov

Ring Expansion and Rearrangements: Cyclobutyl systems, particularly those bearing a carbocation or a carbocation-like transition state, are prone to ring expansion to form less-strained cyclopentyl systems. For instance, the corresponding alcohol, 3-(trifluoromethyl)cyclobutan-1-ol, upon activation of the hydroxyl group (e.g., as a tosylate), could potentially undergo solvolysis with concomitant ring expansion. rsc.orgnbuv.gov.ua The pathway of such rearrangements is heavily influenced by the stability of the intermediate carbocations, a factor significantly impacted by the trifluoromethyl substituent (see Section 3.4.2).

Electronic and Steric Effects on Reaction Pathways

The reactivity of this compound derivatives is governed by a combination of electronic effects, primarily induction from the CF3 group, and steric effects arising from the constrained cyclobutane ring.

The trifluoromethyl group exerts a powerful, electron-withdrawing inductive effect (-I) due to the high electronegativity of the three fluorine atoms. This effect is transmitted through the sigma bonds of the cyclobutane ring, influencing the electron density and reactivity of the amine functionality.

The most direct consequence of this inductive effect is a significant reduction in the basicity of the amine group. Studies on the acid-base properties of fluoroalkyl-substituted cyclobutane amines have quantified this effect. The pKa(H) value of the conjugate acid of an amine is a direct measure of the amine's basicity. As the degree of fluorination increases, the basicity of the amine decreases. For α-substituted cyclobutanamines, the introduction of a CF3 group leads to a pronounced drop in the pKa(H) value compared to the non-fluorinated parent amine, reflecting the destabilization of the resulting ammonium (B1175870) cation. researchgate.netnuph.edu.ua This lower basicity correlates with reduced nucleophilicity, impacting the rates and equilibrium positions of reactions involving the amine group, as discussed in Section 3.1.

Table 1. Experimentally Determined pKa(H) Values for α-Fluoroalkyl-Substituted Cyclobutanamines researchgate.netnuph.edu.ua
Substituent (R) in R-CyclobutanaminepKa(H) ValueChange in pKa(H) relative to CH3
CH310.6-
CH2F8.9-1.7
CHF27.2-3.4
CF35.5-5.1

Data sourced from studies on 1-substituted cyclobutanamines. The trend is directly applicable to understanding the electronic effect in 3-substituted isomers.

The formation of carbocation intermediates is a key step in many organic reactions, including certain nucleophilic substitutions (SN1) and rearrangement reactions. The strong inductive electron-withdrawing effect of the trifluoromethyl group has a profound destabilizing influence on any developing positive charge on the cyclobutane ring.

A carbocation formed at a carbon atom adjacent (α) or two bonds away (β) from the CF3 group would be significantly destabilized. For instance, in a potential SN1-type reaction involving a leaving group at the C-1 position, the formation of a secondary carbocation at C-1 would be highly unfavorable due to the powerful inductive pull of the electrons by the CF3 group at C-3. This destabilization makes SN1 pathways extremely unlikely for derivatives of this compound where the leaving group is on the ring. Reactions at these positions are therefore much more likely to proceed through an SN2 mechanism, which avoids the formation of a discrete carbocation intermediate.

In the context of rearrangements, such as the solvolysis of a 3-(trifluoromethyl)cyclobutyl tosylate, the CF3 group would destabilize the classical cyclobutyl cation. Computational studies on related systems suggest that electron-withdrawing groups can favor the formation of non-classical carbocation intermediates, such as bicyclobutonium ions, over classical planar carbocations. The destabilizing effect of the CF3 group would strongly disfavor any reaction mechanism that relies on the formation of a stable, classical carbocation on the cyclobutane ring.

Structural and Stereochemical Characterization of 3 Trifluoromethyl Cyclobutan 1 Amine

Conformational Analysis of the Cyclobutane (B1203170) Ring System

The cyclobutane ring is not planar. masterorganicchemistry.com To alleviate the torsional strain that would result from a flat structure, where all ring hydrogens would be eclipsed, the ring adopts a puckered or "butterfly" conformation. libretexts.orgyoutube.com This puckering involves one carbon atom moving out of the plane formed by the other three, which reduces the eclipsing interactions between adjacent substituents. masterorganicchemistry.comyoutube.com The ring strain in cyclobutane is a combination of angle strain, from C-C-C bond angles of about 88° instead of the ideal 109.5°, and torsional strain. libretexts.orgchemistrysteps.com

For 3-(Trifluoromethyl)cyclobutan-1-amine, the puckered conformation is influenced by the steric and electronic properties of the trifluoromethyl (CF₃) and amine (NH₂) substituents. These groups can occupy either axial or equatorial positions on the puckered ring. The molecule continuously interconverts between two equivalent puckered conformations, and the substituents will preferentially occupy the position that minimizes steric hindrance. Generally, larger substituents favor the equatorial position to reduce unfavorable 1,3-diaxial interactions.

The degree of puckering in a cyclobutane ring is defined by the dihedral angle. In an unsubstituted cyclobutane molecule, this angle is approximately 25-30°. youtube.comnih.gov This deviation from planarity significantly reduces the torsional strain that would be present in a flat ring. libretexts.org

In this compound, the substituents at positions 1 and 3 can exist in either a cis or trans relationship.

In the cis-isomer , both the amine and trifluoromethyl groups are on the same face of the ring. In the puckered conformation, one substituent will be in an axial-like position and the other in an equatorial-like position.

In the trans-isomer , the substituents are on opposite faces. This allows for a conformation where both bulky groups can potentially occupy more sterically favorable equatorial-like positions, which is generally the lower energy conformation.

The specific dihedral angles would be determined by the balance of minimizing steric interactions between the substituents and the inherent strain of the ring. Computational modeling and experimental techniques are used to determine the precise puckering angle and the preferred conformation of the substituted ring.

Determination of Relative and Absolute Stereochemistry

The presence of two stereocenters at the C1 and C3 positions means that this compound can exist as different stereoisomers. The relative stereochemistry describes the spatial relationship between the two substituents, designated as cis or trans. The absolute stereochemistry refers to the three-dimensional arrangement of atoms at each chiral center, designated as (R) or (S).

For the 1,3-disubstituted cyclobutane ring, the following stereoisomers are possible:

(1R, 3R)-trans-isomer and (1S, 3S)-trans-isomer : This pair of enantiomers constitutes the trans diastereomer.

(1R, 3S)-cis-isomer and (1S, 3R)-cis-isomer : This pair of enantiomers constitutes the cis diastereomer. Note that for symmetrically substituted 1,3-cyclobutanes, the cis isomer is a meso compound, but the substitution here (NH₂ vs CF₃) results in chiral cis isomers.

The determination of which isomer has been synthesized is crucial and is typically achieved through spectroscopic methods and, definitively, by X-ray crystallography. researchgate.net For example, the hydrochloride salt of one specific isomer has been identified as (1r,3r)-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride, indicating a trans relative stereochemistry.

Application of Advanced Spectroscopic Techniques in Structural Elucidation (e.g., NMR, X-ray Analysis)

Advanced spectroscopic techniques are indispensable for the complete structural and stereochemical characterization of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. docbrown.info

Chemical Shifts: The position of signals (δ) indicates the electronic environment of the nuclei. The electronegative trifluoromethyl group would cause a downfield shift for nearby protons and carbons.

Spin-Spin Coupling: The splitting patterns of signals (J-coupling) provide information about the connectivity of atoms and the dihedral angles between adjacent protons, which helps in determining the relative stereochemistry (cis vs. trans).

Nuclear Overhauser Effect (NOE) Spectroscopy: This 2D NMR technique can detect through-space proximity between protons, which is highly effective for differentiating between cis and trans isomers. In a cis isomer, an NOE would be observed between the protons on C1 and C3.

Interactive Data Table: Predicted ¹H NMR Characteristics

This table presents hypothetical data based on general principles for illustrative purposes.

ProtonPredicted Chemical Shift (ppm)Predicted Splitting PatternKey Coupling Interactions
H1 (CH-NH₂)~3.5 - 4.0MultipletCoupling to ring protons on C2 and C4
H3 (CH-CF₃)~3.0 - 3.5MultipletCoupling to ring protons on C2 and C4
H2, H4 (CH₂)~2.0 - 2.8MultipletsGeminal and vicinal coupling

X-ray Crystallography: X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal. mdpi.com This technique can unambiguously determine:

Bond lengths and angles: Precise measurements of the molecular geometry.

Conformation: The exact puckering of the cyclobutane ring in the solid state. researchgate.net

Relative and Absolute Stereochemistry: The three-dimensional arrangement of all atoms, confirming the cis or trans configuration and the (R/S) designation of each stereocenter. researchgate.net

The combination of these techniques allows for a comprehensive characterization of the complex three-dimensional structure of this compound and its stereoisomers.

Electronic and Steric Properties: Quantitative Analysis and Theoretical Investigations

Determination of Hammett Parameters for the Trifluoromethylcyclobutyl Substituent

Hammett parameters (σ) are used in physical organic chemistry to quantify the electron-donating or electron-withdrawing influence of a substituent on a benzene (B151609) ring. researchgate.net These parameters provide insight into the electronic effects that a substituent exerts through a combination of induction and resonance.

Research has been conducted to determine the Hammett parameters for the 1-trifluoromethyl-cyclobutyl group to understand its electronic influence. acs.org The findings indicate that this substituent has a relatively weak electron-withdrawing effect. acs.org The measured meta (σm) and para (σp) values were found to be approximately 0.04 and 0.02, respectively. acs.org This demonstrates a modest inductive influence from the trifluoromethyl group, which is slightly weaker than that observed for the analogous trifluoromethyl-cyclopropane substituent (σm ≈ 0.08 and σp ≈ 0.08). acs.org

Substituent Groupσmσp
1-Trifluoromethyl-cyclobutyl~0.04~0.02
1-Trifluoromethyl-cyclopropyl~0.08~0.08
CH₂F (for comparison)~0.12~0.11
CH₂OH (for comparison)~0.00~0.00

Analysis of Acid-Base Properties (pKa Values) of Cyclobutane (B1203170) Amines and Carboxylic Acids

The acid-base properties of molecules containing the trifluoromethylcyclobutyl moiety provide direct experimental evidence of the group's electronic effects. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly influences the pKa of nearby acidic or basic functional groups through a negative inductive effect (-I). researchgate.netnbuv.gov.uanuph.edu.ua

Studies on 1-(trifluoromethyl)cyclobutanecarboxylic acid show a marked increase in acidity compared to its non-fluorinated analog. The pKa value for 1-(trifluoromethyl)cyclobutanecarboxylic acid was measured to be 2.92. acs.org This is substantially lower than that of cyclobutanecarboxylic acid, indicating that the CF₃ group stabilizes the resulting carboxylate anion, thereby facilitating proton dissociation.

Conversely, the basicity of 1-(trifluoromethyl)cyclobutanamine is significantly reduced. The pKa of its conjugate acid, 1-(trifluoromethyl)cyclobutanamine hydrochloride, was determined to be 5.29. acs.org This value is considerably lower than that of cyclobutanamine hydrochloride, demonstrating that the electron-withdrawing CF₃ group destabilizes the protonated amine (the ammonium (B1175870) cation), making the amine a weaker base. nuph.edu.ua These findings confirm that the inductive effect of the fluorine atoms is the primary factor governing the acid-base properties within this series of compounds. researchgate.netnuph.edu.ua

Compound TypeCompound NamepKa Value
Carboxylic Acid1-(Trifluoromethyl)cyclobutanecarboxylic acid2.92
Carboxylic AcidPivalic acid (tert-butyl analogue)4.79
Amine (Conjugate Acid)1-(Trifluoromethyl)cyclobutanamine Hydrochloride5.29
Amine (Conjugate Acid)tert-Butyl amine Hydrochloride10.69

Computational Chemistry Approaches to Understand Electronic and Steric Effects

Computational chemistry offers powerful tools for investigating the properties of molecules at an atomic level. Methods such as Density Functional Theory (DFT) are employed to model the three-dimensional structure and electronic properties of compounds like 3-(trifluoromethyl)cyclobutan-1-amine. mdpi.com These theoretical calculations provide a deeper understanding of the experimental observations noted in Hammett parameter and pKa analyses.

Electronic effects are visualized using techniques like Molecular Electrostatic Potential (MEP) maps, which illustrate the electron density distribution across the molecule. For a molecule containing the trifluoromethylcyclobutyl group, these maps would show a region of low electron density (electrophilic character) around the highly electronegative fluorine atoms and a corresponding influence on the rest of the molecule. This computed polarization corroborates the electron-withdrawing nature of the group.

Steric effects, which arise from the spatial arrangement of atoms, can also be quantified computationally. nih.gov Analyses such as the calculation of buried volume (%VBur) can provide a quantitative measure of the steric bulk of the trifluoromethylcyclobutyl substituent. mdpi.com These calculations allow for a precise comparison of its size and shape relative to other common chemical groups, which is critical for applications in areas like medicinal chemistry where molecular recognition and fit are paramount. mdpi.com

Bioisosteric Comparisons: Trifluoromethylcyclobutyl as a tert-Butyl Group Analogue

In medicinal chemistry, a bioisostere is a chemical substituent that can be interchanged with another group in a bioactive molecule without significantly affecting its biological activity, while potentially improving its physicochemical or pharmacokinetic properties. enamine.net The 1-trifluoromethyl-cyclobutyl group has been investigated as a potential bioisostere for the commonly used tert-butyl group. acs.orgacs.org

The tert-butyl group is a bulky, non-polar substituent often used to confer steric hindrance or improve metabolic stability. researchgate.net However, its high lipophilicity can sometimes be undesirable. The trifluoromethylcyclobutyl group offers an alternative with a distinct set of properties. Research indicates that while the trifluoromethylcyclobutyl group has a slightly larger steric size, it possesses a different electronic profile due to the electronegativity of the fluorine atoms. acs.org

This bioisosteric replacement can lead to several advantages. The strong carbon-fluorine bonds can block sites of metabolic oxidation, potentially increasing the half-life of a drug. Furthermore, the introduction of the trifluoromethylcyclobutyl group can modulate properties like lipophilicity and aqueous solubility. acs.org Studies have shown that replacing a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group can lead to a moderate increase in lipophilicity. acs.org Despite these differences, the substitution can preserve the original mode of bioactivity and, in some instances, enhance resistance to metabolic clearance. acs.org

Propertytert-Butyl Group1-Trifluoromethyl-cyclobutyl Group
Electronic NatureWeakly electron-donatingWeakly electron-withdrawing
Steric SizeBulkySlightly larger than tert-butyl
Lipophilicity (logD)HighModerately increased vs. tert-butyl
Metabolic StabilityCan be susceptible to oxidationOften enhanced due to strong C-F bonds

Applications of 3 Trifluoromethyl Cyclobutan 1 Amine in Advanced Organic Synthesis and Chemical Biology Research

Role as a Versatile Building Block in Synthetic Organic Chemistry

The utility of 3-(Trifluoromethyl)cyclobutan-1-amine in synthetic organic chemistry stems from its bifunctional nature—a primary amine for nucleophilic reactions and amide bond formation, and a robust, fluorinated carbocyclic core. This combination allows for its seamless integration into a variety of molecular frameworks. The presence of the trifluoromethyl (CF3) group, a strong electron-withdrawing substituent, significantly influences the reactivity and properties of the resulting molecules. nbuv.gov.uamdpi.com The synthesis of such building blocks can be achieved on a multigram scale, making them readily accessible for research purposes. bioorganica.com.uabioorganica.com.ua

Synthesis of Complex Molecular Architectures

As a foundational building block, this compound serves as a key starting material for constructing more elaborate molecular structures. The primary amine handle is a versatile functional group that can participate in a wide array of chemical transformations, including acylation, alkylation, reductive amination, and sulfonylation, enabling the assembly of diverse molecular libraries. The cyclobutane (B1203170) ring itself provides a rigid, three-dimensional (3D) scaffold that is increasingly sought after in drug design to move away from flat, aromatic structures. bioorganica.com.ua This rigid framework helps to pre-organize appended functional groups in a defined spatial orientation, which can be crucial for optimizing interactions with biological targets. The C-F bond's strength also imparts high metabolic stability to the trifluoromethyl group, a desirable feature in bioactive compounds. mdpi.com

Utility in Fragment-Based Approaches for Chemical Probe Design

Fragment-based drug discovery (FBDD) has proven to be a powerful strategy for identifying lead compounds. nih.govnih.gov This approach relies on screening libraries of small, low-molecular-weight molecules ("fragments") to find those that bind weakly but efficiently to a biological target. The cyclobutane moiety is considered an attractive yet underrepresented 3D scaffold for FBDD libraries. nih.govnih.gov

This compound and its derivatives are well-suited for inclusion in such libraries. Key advantages include:

Three-Dimensionality: The puckered nature of the cyclobutane ring provides a distinct 3D shape, which can lead to improved solubility and selectivity compared to traditional flat aromatic fragments. vu.nl

Defined Vectors for Growth: The amine group provides a clear and accessible point for chemical elaboration, allowing chemists to "grow" the fragment into a more potent lead compound once a hit is identified. nih.govvu.nl

Modulation of Physicochemical Properties: The CF3 group increases lipophilicity, which can enhance cell permeability and binding affinity. mdpi.comnih.govacs.org

By incorporating this building block, fragment libraries can be enriched with novel, 3D structures that explore a wider chemical space, increasing the probability of discovering starting points for new chemical probes and therapeutic agents. nih.gov

Scaffold Design and Optimization in Medicinal Chemistry Research

In medicinal chemistry, the design of a central scaffold is critical to the success of a drug discovery program. The 3-(trifluoromethyl)cyclobutane core has been recognized as a valuable scaffold for optimizing pharmacokinetic and pharmacodynamic properties. nbuv.gov.uabioorganica.com.ua Its application spans several key areas of molecular design and optimization.

Conformationally Restricted Analogues for Structure-Activity Relationship Studies

A fundamental strategy in medicinal chemistry is the use of conformational restriction to probe the bioactive conformation of a molecule when it binds to its target. Flexible molecules can adopt numerous shapes, only one of which may be responsible for its biological activity. By locking a molecule into a more rigid conformation, it is possible to enhance its potency and selectivity.

The 1,3-disubstituted cyclobutane ring present in this compound serves as an excellent bioisostere for flexible alkyl chains. bioorganica.com.ua This rigid scaffold limits the rotational freedom of the molecule, which is invaluable for establishing clear Structure-Activity Relationships (SAR). By comparing the biological activity of a flexible parent compound with its conformationally restricted cyclobutane analogue, researchers can deduce the optimal spatial arrangement of functional groups required for target engagement. nih.gov This approach has been successfully applied in the design of various biologically active agents, including inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK-4) and cannabinoid receptor type 2 (CB2) antagonists. nbuv.gov.ua

Impact on Metabolic Stability of Research Compounds

Metabolic instability is a major cause of failure for drug candidates during development. Certain chemical groups, such as the tert-butyl group, are known to be susceptible to metabolic oxidation by cytochrome P450 enzymes. The isosteric replacement of such metabolically labile groups with more robust alternatives is a common optimization strategy. nih.govenamine.net

The 1-trifluoromethyl-cyclobutyl group has been investigated as a metabolically stable bioisostere for the tert-butyl group. nih.govacs.org The high strength of the C-F bond makes the trifluoromethyl group resistant to oxidative metabolism. mdpi.com While the replacement of a tert-butyl group with a trifluoromethyl-cyclobutane moiety can enhance metabolic stability, the effects are not always consistent and appear to be dependent on the specific molecular context. nih.govacs.org In some cases, this substitution leads to a significant increase in metabolic stability, while in others, it can lead to a decrease or have no observable effect. nih.govacs.org This highlights the complexity of predicting metabolic outcomes and the necessity of empirical testing for each new series of compounds.

Table 1. Effect of Replacing a tert-Butyl Group with a 3-(Trifluoromethyl)cyclobutyl Moiety on Metabolic Stability (Intrinsic Clearance, CLint) nih.govacs.org
Compound Pairtert-Butyl Analogue (CLint in mg min⁻¹ µL⁻¹)CF₃-Cyclobutane Analogue (CLint in mg min⁻¹ µL⁻¹)Outcome
Model Compound 40 vs. 42121Increased Stability
Butenafine vs. Analogue 463021Increased Stability
Model Compound 37 vs. 391116Decreased Stability
Tebutam vs. Analogue 5057107Decreased Stability

Design of Unnatural Amino Acid Mimetics

Unnatural amino acids are powerful tools in chemical biology and drug design, enabling the creation of peptides and peptidomimetics with enhanced stability, novel functions, and improved therapeutic properties. enamine.net The this compound scaffold is an ideal starting point for the synthesis of unnatural amino acid mimetics. By introducing a carboxylic acid group onto the cyclobutane ring, novel amino acids can be created that mimic the structure of natural amino acids but with constrained conformations. enamine.net

These mimetics can be designed as conformationally restricted analogues of important neurotransmitters like γ-aminobutyric acid (GABA). researchgate.net The trifluoromethyl group also significantly impacts the basicity (pKa(H)) of the amine, making it less basic due to the group's strong electron-withdrawing inductive effect. nbuv.gov.ua This modulation of pKa can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. The synthesis of such novel amino acids provides valuable building blocks for constructing peptides with unique structural and biological characteristics. enamine.netnih.gov

Table 2. Influence of Fluoroalkyl Substituents on the Basicity (pKa(H)) of 1-Substituted Cyclobutanamines nbuv.gov.ua
Substituent (R) in R-C₄H₇-NH₂pKa(H)
-CH₃ (Non-fluorinated analogue)10.7
-CH₂F (Fluoromethyl)9.0
-CHF₂ (Difluoromethyl)7.4
-CF₃ (Trifluoromethyl)5.7

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Methodologies for Fluorinated Cyclobutane (B1203170) Amines

While methods exist for the synthesis of fluorinated cyclobutanes, the development of more efficient, scalable, and stereoselective routes remains a critical objective. Current research often relies on multi-step sequences that can be challenging to scale up for industrial applications. enamine.netbioorganica.com.ua Future efforts are anticipated to focus on several key areas:

Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods to access specific stereoisomers of 3-(trifluoromethyl)cyclobutan-1-amine is a high-priority goal. The biological activity of chiral molecules is often dependent on their stereochemistry, and efficient access to enantiopure amines would be a significant advancement. iu.edu Strategies may involve asymmetric hydrogenation or transfer hydrogenation of corresponding ketimines. iu.edu

Scalable and Greener Processes: Many current syntheses utilize harsh reagents like sulfur tetrafluoride (SF₄). enamine.netbioorganica.com.ua A future direction involves designing synthetic pathways that use more benign fluorinating agents and reduce the number of synthetic steps. Methodologies that start from readily available commercial materials and proceed with high yields on a multigram scale are essential for making these building blocks more accessible for drug discovery programs. enamine.netchemrxiv.org For instance, scalable syntheses of key intermediates like 3-(trifluoromethyl)cyclobutane-1-carboxylic acid are crucial for enabling broader access to the target amine. acs.org

Exploration of Underexploited Reactivity Patterns and Catalytic Transformations

The reactivity of the this compound scaffold is not yet fully explored. Beyond standard derivatization of the primary amine, future research will likely delve into leveraging the unique electronic nature of the fluorinated ring through innovative catalytic methods. iu.edu

C–H Functionalization: The direct, selective functionalization of C–H bonds on the cyclobutane ring is a powerful strategy for rapidly generating analogues. acs.orgnih.gov Transition metal catalysis could enable the introduction of various substituents at specific positions, providing access to a diverse library of compounds for structure-activity relationship (SAR) studies. youtube.comyoutube.comyoutube.com Developing ligands that can control the site-selectivity of C–H activation on the cyclobutane ring is a significant challenge and a promising research direction. nih.gov

Ring-Opening and Rearrangement Reactions: The inherent strain of the cyclobutane ring can be exploited in transition metal-catalyzed ring-opening reactions to synthesize more complex acyclic or different cyclic structures. researchgate.net Investigating the conditions under which the 3-(trifluoromethyl)cyclobutane ring can undergo controlled cleavage or rearrangement would open up new synthetic possibilities.

C–F Bond Activation: While challenging due to the strength of the C–F bond, the selective activation and functionalization of one or two fluorine atoms of the trifluoromethyl group could provide access to difluoromethyl (CHF₂) and monofluoromethyl (CH₂F) analogues. rsc.org These related motifs have distinct electronic properties and offer finer tuning of a molecule's characteristics. chemrxiv.org

Advanced Computational Modeling for Predicting Chemical Properties and Reaction Outcomes

Computational chemistry is an increasingly indispensable tool for accelerating research and development. princeton.edu For fluorinated compounds like this compound, computational modeling can provide crucial insights and guide experimental work.

Prediction of Physicochemical Properties: Advanced computational methods can accurately predict key properties such as acidity/basicity (pKa), lipophilicity (logP/logD), and conformational preferences. researchgate.net For instance, the electron-withdrawing nature of the trifluoromethyl group significantly lowers the pKa of the amine compared to its non-fluorinated counterpart, an effect that can be modeled computationally. youtube.com Such predictions are vital for designing molecules with optimal ADME (absorption, distribution, metabolism, and excretion) profiles.

Reaction Modeling and Mechanism Elucidation: Quantum chemistry calculations can be used to model reaction pathways and transition states for novel synthetic transformations. nih.gov This can help in understanding reaction mechanisms, predicting the feasibility of a proposed reaction, and optimizing conditions for higher yields and selectivity. For example, modeling the transition states in catalytic C–H activation can help in designing more effective ligands.

Developing Accurate Force Fields: A significant challenge in molecular modeling is the development of accurate force fields specifically parameterized for organofluorine compounds. youtube.com Future research will focus on creating more refined parameters that can better capture the subtle electronic and steric effects of fluorine, leading to more reliable molecular dynamics simulations and property predictions.

Expanding the Scope of Bioisosteric Replacements in Molecular Design

The concept of bioisosterism, where one functional group is replaced by another to improve biological properties without losing desired activity, is a central strategy in drug design. The 3-(trifluoromethyl)cyclobutane motif is a promising bioisostere for several common chemical groups.

Tert-Butyl and Isopropyl Mimic: The trifluoromethyl-cyclobutyl group has been investigated as a unique analogue of the tert-butyl group. bioorganica.com.ua It possesses a similar steric profile but offers different electronic properties, increased metabolic stability in some cases, and moderately increased lipophilicity. acs.org Expanding the application of this bioisosteric replacement in known drugs and new chemical entities is a promising avenue for optimizing lead compounds.

Modulation of Pharmacokinetic Properties: The introduction of fluorine can significantly alter a molecule's properties, including metabolic stability, membrane permeability, and binding affinity. chemrxiv.orgyoutube.com The trifluoromethyl group is known to block metabolic oxidation at adjacent sites. Systematically replacing alkyl or other groups with the 3-(trifluoromethyl)cyclobutane moiety can be a powerful strategy to enhance the drug-like properties of a molecule. youtube.com

Exploring 3D Chemical Space: In drug discovery, there is a continuous effort to move away from flat, two-dimensional molecules towards more three-dimensional structures, which can offer better selectivity and novelty. The rigid, non-planar structure of the cyclobutane ring makes this compound an excellent scaffold for building molecules with greater 3D complexity. enamine.net

The table below summarizes the comparative properties of a tert-butyl group and its 1-(trifluoromethyl)cyclobutyl bioisostere, highlighting the potential for property modulation.

Propertytert-Butyl Group1-(Trifluoromethyl)cyclobutyl GroupImpact of Replacement
Steric SizeStandard bulky groupSlightly largerMinimal change in overall size, maintains steric bulk.
Lipophilicity (logD)Baseline lipophilicModerately increased (ΔlogD ≈ +0.5)Increases lipophilicity, potentially affecting permeability and solubility.
Metabolic StabilityCan be susceptible to oxidationOften enhanced resistance to metabolic clearanceCan block metabolic pathways, increasing compound half-life. acs.org
Electronic EffectWeakly electron-donatingStrongly electron-withdrawingSignificantly alters local electronics, affecting pKa and binding interactions. youtube.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(trifluoromethyl)cyclobutan-1-amine, and how do reaction conditions affect yield and purity?

  • Methodology :

  • Step 1 : Cyclopropane ring formation via [2+2] cycloaddition or ring-closing metathesis, followed by functionalization with trifluoromethyl groups. For example, fluorination of cyclobutane precursors using agents like SF₄ or Ruppert-Prakash reagents (e.g., TMSCF₃) .
  • Step 2 : Amination via Gabriel synthesis or reductive amination of ketone intermediates. Catalytic hydrogenation (e.g., H₂/Pd-C) or borane-based reduction can achieve high regioselectivity .
  • Critical Parameters : Temperature control (<0°C for fluorination), solvent polarity (e.g., DMF for SN2 reactions), and steric hindrance management to avoid byproducts like cyclopropane ring-opening .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve cyclobutane ring strain (typical C-C-C angles ~88°) and confirm trifluoromethyl group orientation .
  • NMR Spectroscopy : ¹⁹F NMR (δ ≈ -60 to -70 ppm for CF₃) and ¹H NMR (split signals for axial/equatorial amine protons due to ring strain) .
  • Mass Spectrometry : High-resolution MS (HRMS) to distinguish isotopic patterns of CF₃ vs. other substituents .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Findings :

  • Thermal Stability : Decomposes above 150°C, releasing HF; store at 2–8°C in inert atmospheres (Ar/N₂) .
  • Light Sensitivity : UV exposure induces radical formation; amber glass containers are recommended .
  • Hydrolysis : Susceptible to ring-opening in aqueous acidic/basic conditions; use anhydrous solvents (e.g., THF, DCM) for reactions .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the reactivity of this compound in nucleophilic substitutions or cycloadditions?

  • Mechanistic Insights :

  • Electron-Withdrawing Effect : CF₃ increases electrophilicity of adjacent carbons, facilitating SN2 reactions but hindering Friedel-Crafts alkylation due to steric bulk .
  • Ring Strain : Cyclobutane’s 90° bond angles enhance reactivity in [4+2] Diels-Alder reactions, with CF₃ acting as a dienophile-directing group .
  • Contradictions : Some studies report unexpected stability in Suzuki couplings, attributed to CF₃-induced steric protection of the amine group .

Q. What advanced derivatization strategies are suitable for detecting this compound in trace-level biological samples?

  • Derivatization Protocols :

  • CNBF Labeling : React with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to form UV-active derivatives (λmax = 340 nm) for HPLC detection .
  • Fluorescent Tagging : Use dansyl chloride or FITC for fluorescence microscopy, optimizing pH (8–9) to avoid amine protonation .

Q. How can computational models predict the conformational dynamics of this compound in solution?

  • Computational Workflow :

  • DFT Calculations : B3LYP/6-311+G(d,p) to optimize geometry and calculate ring strain energy (~25 kcal/mol) .
  • MD Simulations : AMBER force fields to simulate solvent effects (e.g., water vs. DMSO) on amine group solvation .

Q. What are the unresolved contradictions in reported synthetic yields, and how can they be addressed methodologically?

  • Case Study :

  • Contradiction : Yields range from 40% (direct fluorination) to 75% (multi-step protection/deprotection) .
  • Resolution : Use orthogonal protecting groups (e.g., Boc for amine, TMS for CF₃) to minimize side reactions. Monitor intermediates via TLC or inline IR .

Q. What pharmacological screening approaches are appropriate for evaluating this compound derivatives?

  • Guidelines :

  • In Vitro Assays : Test kinase inhibition (e.g., EGFR, VEGFR) due to CF₃’s mimicry of phosphate groups. Use ATP-competitive binding assays .
  • Toxicity Profiling : MTT assays on HEK293 cells; note that CF₃ may enhance membrane permeability but also cytotoxicity at >50 µM .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.